molecular formula C8H8BrN3O B3032977 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 66383-54-8

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No. B3032977
CAS RN: 66383-54-8
M. Wt: 242.07 g/mol
InChI Key: SPPBIAXRTZOZSY-UHFFFAOYSA-N
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Description

The compound 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a brominated pyrazolopyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents and inhibitors targeting neurodegenerative disorders .

Synthesis Analysis

The synthesis of derivatives of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves several key reactions. The Suzuki–Miyaura cross-coupling reaction is a pivotal step in the arylation of the pyrazolopyrimidine core, allowing for the introduction of various aryl and heteroaryl groups . Additionally, the SNAr type reaction is employed to achieve substitution at the C-5 position by activating the C–O bond of the lactam function, followed by the addition of amines or thiols . These synthetic strategies enable the creation of a diverse library of compounds with different substitutions at the C-3 and C-5 positions, which are essential for the biological activity of the molecules .

Molecular Structure Analysis

The molecular structure of related pyrazolopyrimidine derivatives has been elucidated using X-ray crystallography. For instance, the structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been determined, revealing the presence of hydrogen-bonded rings and π–π stacking interactions that contribute to the supramolecular structure of the compound . These structural features are important for understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one and its derivatives is highlighted by their participation in various chemical reactions. These include the aforementioned Suzuki–Miyaura cross-coupling and SNAr reactions, as well as reactions with diketene, amines, and other nucleophilic reagents to yield a wide range of heterocyclic compounds . The versatility of these reactions allows for the construction of complex polyheterocyclic ring systems with potential pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one are not detailed in the provided papers, the properties of such compounds can generally be inferred from their structural characteristics. The presence of bromine suggests potential reactivity in further substitution reactions, while the pyrazolopyrimidine core is likely to contribute to the compound's stability and potential for hydrogen bonding. The physical properties such as melting point, solubility, and stability under various conditions would be critical for the compound's handling and use in further synthetic applications.

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) explored the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. These ring systems have potential applications in developing antibacterial properties (Abdel‐Latif et al., 2019).

Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives

Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, including 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one variants. These compounds were evaluated for their anticancer and anti-5-lipoxygenase agents, showing potential in treating certain cancers and inflammatory conditions (Rahmouni et al., 2016).

Crystallographic and Computational Analysis

Borbulevych (2010) conducted a crystallographic and computational analysis of the supramolecular structure of a similar compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The study provided insights into the hydrogen bonding and π–π stacking interactions, crucial for understanding the chemical behavior of related compounds like 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one (Borbulevych, 2010).

Synthesis of Diverse Heterocyclic Systems

Jismy et al. (2020) reported an efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This research highlights the utility of 3-bromo pyrazolo[1,5-a]pyrimidines in creating a diverse range of compounds, potentially useful in pharmaceuticals and material sciences (Jismy et al., 2020).

Phenoxide Leaving Group SNAr Strategy

Catalano et al. (2015) discovered a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method offers an improvement over prior methods for incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).

properties

IUPAC Name

3-bromo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-3-5(2)12-7(10-4)6(9)8(13)11-12/h3H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBIAXRTZOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388070
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

CAS RN

66383-54-8
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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